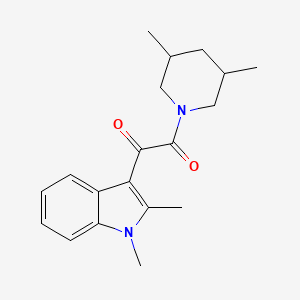

1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione

Descripción

Propiedades

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12-9-13(2)11-21(10-12)19(23)18(22)17-14(3)20(4)16-8-6-5-7-15(16)17/h5-8,12-13H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDGFBPOSKFWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperidine precursors, followed by their coupling through a series of reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or sodium borohydride, can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues are summarized below:

Key Comparative Analysis

Substituent Effects on Lipophilicity and Bioavailability The target compound’s 3,5-dimethylpiperidine group likely enhances lipophilicity (logP >3) compared to the unsubstituted indole and 3-methylpiperidine analogue (C16H18N2O2, ), which lacks additional methyl groups. This could improve membrane permeability but reduce aqueous solubility. The 4-methoxyphenylpiperazine analogue (C730-0515, ) has a logP of 3.09, similar to the target compound’s predicted value.

Electronic and Steric Modifications Halogenated derivatives (e.g., bromophenyl or fluorophenyl variants in ) exhibit stronger electron-withdrawing effects due to halogens, which may alter reactivity or binding interactions. The target compound lacks halogens, relying instead on methyl groups for steric bulk and electron-donating effects.

Synthetic Accessibility and Stability

- Ethane-1,2-dione derivatives with aryl substituents (e.g., ) are synthesized via condensation reactions, achieving yields of 72–80%. The target compound’s synthesis may follow similar pathways but would require precise control over dimethylindole and dimethylpiperidine coupling.

- Stability data are unavailable for the target compound, but analogues like C730-0515 () and halogenated derivatives () show solid-state stability (melting points >175°C), suggesting robustness under standard conditions.

Spectroscopic Differentiation

- IR/NMR Signatures : The target compound’s dimethylindole would show C-H stretching (~2900 cm⁻¹) and methyl deformation peaks in IR, distinct from halogenated analogues (e.g., C-Br stretches at ~600 cm⁻¹ in ). In ¹H NMR, the indole’s methyl protons (~δ 2.5–3.0 ppm) and piperidine methyl groups (~δ 1.0–1.5 ppm) would differentiate it from unsubstituted indole derivatives .

Research Implications and Limitations

- Gaps in Data : Experimental data for the target compound (e.g., melting point, solubility, bioactivity) are absent in the provided evidence, necessitating extrapolation from analogues.

- Structural Optimization : The comparison highlights opportunities to tune properties by modifying substituents (e.g., introducing halogens for electronic effects or methoxy groups for solubility).

Actividad Biológica

1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring and a piperidine moiety, which are known to contribute to various biological activities. Its molecular formula is CHNO, and it has a molecular weight of 288.39 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This mechanism was evidenced in experiments with various cancer cell lines where the compound resulted in significant cell death at low micromolar concentrations.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It appears to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage.

Case Study: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that administration of the compound significantly reduced markers of oxidative stress and inflammation in models of neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The compound's efficacy was tested against both Gram-positive and Gram-negative bacteria.

Research Findings Summary

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in cancer cell lines; IC values ranged from 5 to 10 µM. |

| Study 2 | Neuroprotection | Reduced oxidative stress markers in rodent models; improved cognitive function observed. |

| Study 3 | Antimicrobial | Effective against E. coli and S. aureus; minimum inhibitory concentration (MIC) values were determined. |

Q & A

Basic: What synthetic routes are recommended for 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione?

A common approach involves multi-step organic reactions, including condensation and oxidation steps. For example, the indole and piperidine moieties are synthesized separately and then coupled using reagents like triethylamine in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) . Key intermediates are characterized via spectroscopic methods (e.g., H NMR, C NMR) to confirm structural integrity before proceeding to final dione formation .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization requires systematic variation of parameters:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation reactions.

- Temperature : Controlled heating (e.g., 60–80°C) may accelerate coupling without side-product formation.

- Catalysts : Bases like triethylamine or DMAP (4-dimethylaminopyridine) can improve reaction efficiency .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves byproducts. Yield tracking via HPLC or TLC ensures reproducibility .

Basic: What spectroscopic techniques are used to characterize this compound?

- H/C NMR : Assigns proton and carbon environments (e.g., indole C3-H at δ ~7.5 ppm; dione carbonyls at δ ~192 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H] calculated vs. observed) .

- IR Spectroscopy : Identifies carbonyl stretches (~1700–1750 cm) and aromatic C-H bonds .

Advanced: How to resolve discrepancies in NMR data for derivatives?

Discrepancies (e.g., unexpected splitting or shifts) may arise from:

- Conformational isomerism : Use variable-temperature NMR to detect dynamic processes.

- Impurities : Re-purify via preparative HPLC or recrystallization.

- Solvent effects : Compare spectra in deuterated chloroform vs. DMSO-d6.

Cross-validation with computational modeling (DFT) can predict chemical shifts and guide assignments .

Basic: What biological activities are reported for this compound?

Preliminary studies suggest:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays.

- Enzyme inhibition : Potential acetylcholinesterase (AChE) inhibition in vitro .

- Cytotoxicity : Screening in cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced: What in vitro models assess its pharmacokinetic properties?

- Permeability : Caco-2 cell monolayers simulate intestinal absorption.

- Metabolic stability : Liver microsomes (human/rat) quantify CYP450-mediated degradation.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration methods .

Basic: How to evaluate its stability under different storage conditions?

- Thermal stability : Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .

- pH stability : Incubate in buffers (pH 1–9) and quantify intact compound via LC-MS .

Advanced: What computational methods predict its environmental fate?

- QSAR models : Estimate biodegradation half-life and bioaccumulation potential.

- Molecular docking : Predict interactions with environmental enzymes (e.g., cytochrome P450).

- Fugacity modeling : Simulate partitioning into air, water, and soil compartments .

Basic: How to design experiments for structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents (e.g., methyl groups on indole/piperidine).

- Biological testing : Compare IC values across analogs in enzyme inhibition assays.

- Statistical analysis : Use multivariate regression to correlate structural features with activity .

Advanced: How to address batch variability in bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.